Benzenamine, 4-fluoro-N-(phenylmethylene)-

Übersicht

Beschreibung

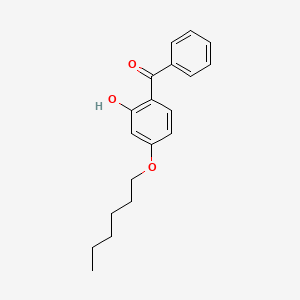

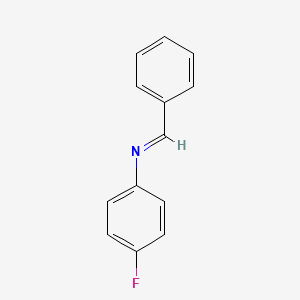

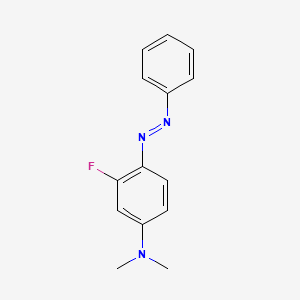

“Benzenamine, 4-fluoro-N-(phenylmethylene)-” is a chemical compound with the molecular formula C13H10FN . It has a molecular weight of 199.22 g/mol . This compound is also known by its synonyms, which include Ezetimibe Impurity 85 and 4-Fluoro-N-[E-Phenylmethylidine)aniline impurity .

Molecular Structure Analysis

The molecular structure of “Benzenamine, 4-fluoro-N-(phenylmethylene)-” consists of a benzene ring with a fluorine atom and a phenylmethylene group attached to it . The exact structure can be viewed in the referenced chemical databases .Wissenschaftliche Forschungsanwendungen

Chemical Education and Laboratory Techniques

- Benzenamine derivatives, such as 4-fluoro-N-(phenylmethylene)-benzenamine, are utilized in educational settings to demonstrate important concepts in organic chemistry. For instance, an experiment involving the condensation of benzaldehyde with p-methoxyaniline in toluene was conducted to produce 4-methoxy-N-(phenylmethylene)benzenamine. This experiment, incorporating techniques like azeotropic distillation and mixed-solvent recrystallization, offers hands-on learning experiences for undergraduate students in organic chemistry labs (Silverberg et al., 2016).

Pharmaceutical and Imaging Agent Development

- Derivatives of 4-fluoro-N-(phenylmethylene)-benzenamine show potential as serotonin transporter (SERT) imaging agents. Compounds with specific substitutions have demonstrated high binding affinities to SERT, making them promising candidates for positron emission computed tomography imaging agents. This could be crucial for mapping SERT binding sites in the brain, aiding in the study of neurological disorders (Parhi et al., 2007).

Electrochemistry and Conductive Polymers

- Benzenamine compounds are used in the development of conductive polymers. For instance, a soluble conducting polymer of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzenamine has been synthesized. Such polymers have applications in electrochromic devices, with potential for color modulation and electronic display technologies (Yildiz et al., 2008).

Materials Science and Polymer Chemistry

- In materials science, 4-fluoro-N-(phenylmethylene)-benzenamine derivatives are key in synthesizing polyimides, which are high-performance polymers. These polyimides are characterized by their high thermal stability and are used in various industrial applications, such as in coatings and as insulating materials (Morikawa et al., 2012).

Corrosion Inhibition Research

- Schiff bases derived from benzenamines, including 4-fluoro-N-(phenylmethylene)-benzenamine, are studied for their corrosion inhibition properties. These compounds have been shown to be effective in preventing corrosion of metals in acidic environments, which is significant for extending the life of metal structures and components in industrial settings (Nazir et al., 2019).

Fluorescence Imaging and Surgical Applications

- Fluorescent contrast agents derived from benzenamine compounds, such as 4-fluoro-N-(phenylmethylene)-benzenamine, are being explored for use in image-guided surgery. These agents can highlight nerves during surgical procedures, potentially reducing nerve damage and improving surgical outcomes (Gibbs-Strauss et al., 2011).

Eigenschaften

IUPAC Name |

N-(4-fluorophenyl)-1-phenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEJZOCTWYUFFNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenamine, 4-fluoro-N-(phenylmethylene)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzoic acid, 4,4'-[1,2-ethanediylbis(oxy)]bis[3-methoxy-](/img/structure/B3189450.png)